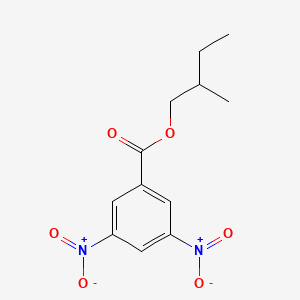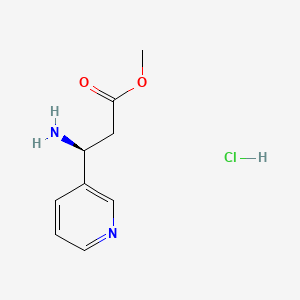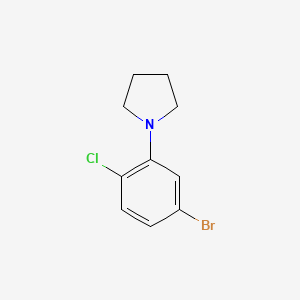![molecular formula C20H14ClNO B595471 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile CAS No. 1355247-14-1](/img/structure/B595471.png)
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile
Overview
Description
“4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” is a chemical compound with the molecular formula C20H14ClNO . It has a molecular weight of 319.79 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a liquid crystal compound “4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)” was prepared and characterized . The synthesis of new benzoate-based calamitic molecule (BDBB) was also reported . Another study reported the synthesis of a new chalcone derivative using the Claisen-Schmidt condensation reaction .
Molecular Structure Analysis
The molecular structure of “4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” can be analyzed using various techniques such as 1H, 13C-NMR . The InChI code for the compound is “1S/C20H14ClNO/c21-20-12-17 (6-7-18 (20)13-22)16-8-10-19 (11-9-16)23-14-15-4-2-1-3-5-15/h1-12H,14H2” and the InChI key is "NDYSHKDYRSHPNA-UHFFFAOYSA-N" .
Scientific Research Applications
Anticancer Agent Development
This compound has been utilized in the synthesis of pyrazole hybrid chalcone conjugates . These conjugates have shown potential as anticancer agents, particularly as tubulin polymerization inhibitors . They have been evaluated for their cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers, showing promising results .
Autoimmune Disease Treatment
Derivatives of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile have been explored as RORc inverse agonists . These are significant in the treatment of Th17-mediated autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The structural optimization of these derivatives aims to enhance their efficacy and selectivity for therapeutic use .
EGFR Kinase Inhibition
The compound has been a part of the design and synthesis of bipyrazole derivatives that inhibit EGFR kinase activity . These derivatives have been tested for their antiproliferative activities against various human cancer cell lines, indicating their potential in cancer treatment strategies .
Pharmaceutical Synthesis
In pharmaceutical chemistry, 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile is used as a precursor in the synthesis of complex molecules. For instance, it has been used in the preparation of bis(4-benzyloxyphenoxy)phenyl phosphine oxide , which is a compound of interest in the development of new pharmaceuticals .
Molecular Docking Studies
The compound’s derivatives have been subjected to molecular docking studies to predict their binding modes at the colchicine-binding site of tubulin protein . This is crucial for understanding the molecular basis of their anticancer activity and for guiding the design of more potent analogs .
In Silico ADME Prediction
In silico studies, including ADME prediction , have been conducted on the compound’s derivatives to assess their drug-like properties . This helps in predicting the absorption, distribution, metabolism, and excretion profiles of these potential drugs .
Bioactivity Study
Bioactivity studies are another application where this compound’s derivatives are evaluated for their biological activity, particularly their effectiveness against various cancer cell lines . This involves assessing the compounds’ ability to induce cytotoxic effects in cancerous cells .
PASS Prediction Studies
Lastly, PASS prediction studies have been performed on the compound’s derivatives to predict their pharmacological activity spectrum . This computational approach helps in identifying the most promising candidates for further development as therapeutic agents .
Future Directions
The future directions for the study of “4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” could involve further exploration of its synthesis, characterization, and potential applications. A study has suggested the relevance of extending studies with boronic acids in medicinal chemistry to obtain new promising drugs .
Mechanism of Action
Target of Action
Related compounds such as 4-(benzyloxy)phenol have been used in the synthesis of various organic compounds
Pharmacokinetics
As a benzyloxyphenyl derivative, it may have certain lipophilic properties that could influence its bioavailability
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level
Action Environment
The action of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the compound’s action, efficacy, and stability. More research is needed to understand how these and other environmental factors influence the action of this compound .
properties
IUPAC Name |
2-chloro-4-(4-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c21-20-12-17(6-7-18(20)13-22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-12H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYSHKDYRSHPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742752 | |
| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile | |
CAS RN |
1355247-14-1 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)




